3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
This compound, also known as 5H-Pyrazolo [3,4-b]quinolin-5-one, 1,4,6,7,8,9-hexahydro-3,7,7-trimethyl-4- (4-pyridinyl)-, has a molecular formula of C18H20N4O and a molecular weight of 308.38 .
Synthesis Analysis
A green synthetic protocol has been developed for accessing novel 1H-pyrrole (furan, thiophene)-conjugated 1,4,6,7,8,9-hexahydro-5H-pyrazolo [3,4-b]quinolin-5-one derivatives . This synthesis involves a one-pot three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione (or 5,5-dimethylcyclohexane-1,3-dione), and 1H-pyrrole-2-carbaldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde) using [BMIM]OH as an ionic liquid medium at 75–80°C for 110–120 minutes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 308.38 . Unfortunately, the specific details such as density, melting point, and boiling point are not available in the search results.Scientific Research Applications
Pilot Studies and Dietary Assessments
Research has investigated the intake of heterocyclic amines and other xenobiotics derived from food processing, aiming to describe their intake among different populations and identify dietary and lifestyle-related factors. Such studies often employ descriptive cross-sectional designs and use food frequency questionnaires to estimate intake levels based on cooking methods, temperature, and degree of browning. These efforts highlight the importance of understanding xenobiotic exposure from diet in relation to health outcomes like cancer risk (Zapico et al., 2022).
Cancer Research and Mutagenicity Studies
A significant area of research involves studying the mutagenic and carcinogenic potential of HCAs. Investigations have explored the relationship between dietary HCA intake and the risk of various cancers, utilizing epidemiological and case-control studies to elucidate potential risks associated with consumption of meats cooked at high temperatures. Such studies contribute to our understanding of the mechanisms by which HCAs may promote cancer, emphasizing the role of cooking methods and dietary habits in modulating exposure levels and associated health risks (Sinha et al., 2000).
Metabolism and Pharmacokinetics
Another focal area is the metabolism and pharmacokinetics of HCAs, particularly how they are processed in the human body, including activation by cytochrome P450 enzymes and conjugation reactions. These studies are crucial for understanding how HCAs are absorbed, distributed, metabolized, and excreted, as well as how genetic variations in metabolic enzymes may affect individuals' susceptibility to the carcinogenic effects of HCAs. This knowledge can inform dietary recommendations and public health policies aimed at reducing cancer risk (Boobis et al., 1994).
Future Directions
The future directions for this compound could involve further exploration of its pharmacological activities, given that pyrazolo [3,4-b]quinoline derivatives are known to exhibit significant pharmacological activities . Additionally, the development of more environmentally friendly synthesis methods could be a potential area of future research .
properties
IUPAC Name |
3,7,7-trimethyl-4-pyridin-4-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-10-14-15(11-4-6-19-7-5-11)16-12(20-17(14)22-21-10)8-18(2,3)9-13(16)23/h4-7,15H,8-9H2,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZKYSSXHZXQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one |
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